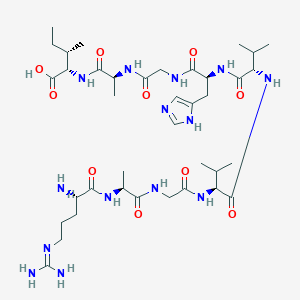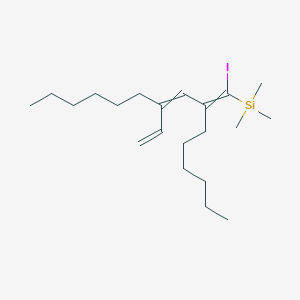![molecular formula C13H7N3 B14214086 4-[(Pyrimidin-5-yl)ethynyl]benzonitrile CAS No. 791104-42-2](/img/structure/B14214086.png)
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile is a chemical compound with the molecular formula C13H7N3. It is known for its applications in various scientific fields, including chemistry, biology, and industry. This compound features a benzonitrile group attached to a pyrimidinyl ethynyl moiety, making it a versatile molecule for research and industrial purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyrimidin-5-yl)ethynyl]benzonitrile typically involves the coupling of a pyrimidinyl ethynyl derivative with a benzonitrile precursor. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry approaches, such as the use of recyclable catalysts and solvents, are also being explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Ammonia or amines in the presence of catalysts like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or aldehydes.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(Pyrimidin-5-yl)ethynyl]benzonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The ethynyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-Ethynylbenzonitrile: Similar structure but lacks the pyrimidinyl group.
Benzonitrile: Lacks both the ethynyl and pyrimidinyl groups.
Pyrimidinyl derivatives: Compounds with similar pyrimidinyl groups but different substituents.
Uniqueness
4-[(Pyrimidin-5-yl)ethynyl]benzonitrile is unique due to the presence of both the pyrimidinyl and ethynyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
791104-42-2 |
|---|---|
Fórmula molecular |
C13H7N3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-(2-pyrimidin-5-ylethynyl)benzonitrile |
InChI |
InChI=1S/C13H7N3/c14-7-12-4-1-11(2-5-12)3-6-13-8-15-10-16-9-13/h1-2,4-5,8-10H |
Clave InChI |
CGRSYSHFGLWAMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=CN=CN=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[(1R)-3-hydroxy-1-(trifluoromethyl)propyl]-](/img/structure/B14214007.png)
![Hexanamide, 6-hydroxy-N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B14214015.png)
![3-[3,5-Di(propan-2-yl)phenyl]but-2-en-1-ol](/img/structure/B14214020.png)
![2-[4-(Docosyloxy)phenyl]-1-methylpyrrolidine](/img/structure/B14214022.png)

![(5-Nitrofuran-2-yl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14214037.png)





![N-[5-(Methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14214063.png)

